molecular formula C13H17ClN2O8 B1147922 α-(DMNB-Caged) L-aspartic acid CAS No. 216299-44-4

α-(DMNB-Caged) L-aspartic acid

Cat. No.: B1147922
CAS No.: 216299-44-4
M. Wt: 364.47
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Description

α-(DMNB-Caged) L-aspartic acid, also known as L-Aspartic acid, α-(4,5-dimethoxy-2-nitrobenzyl)ester, hydrochloride, is a photosensitive compound. It plays a pivotal role in controlled drug release mechanisms through photoactivation. This innovative substance is paramount in scientific investigations exploring precise and efficient drug delivery methods for neurological ailment treatment.

Preparation Methods

The synthesis of α-(DMNB-Caged) L-aspartic acid involves the esterification of L-aspartic acid with 4,5-dimethoxy-2-nitrobenzyl chloride. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the product through stringent quality control measures.

Chemical Reactions Analysis

α-(DMNB-Caged) L-aspartic acid undergoes several types of chemical reactions, including:

    Photolysis: Upon exposure to light, the compound releases the active L-aspartic acid, making it useful in controlled drug release applications.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and 4,5-dimethoxy-2-nitrobenzyl alcohol.

    Substitution Reactions: The nitro group in the benzyl moiety can undergo nucleophilic substitution reactions, leading to various derivatives.

Common reagents and conditions used in these reactions include light sources for photolysis, acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed from these reactions are L-aspartic acid and derivatives of 4,5-dimethoxy-2-nitrobenzyl alcohol.

Scientific Research Applications

α-(DMNB-Caged) L-aspartic acid has several scientific research applications, including:

    Chemistry: Used as a photosensitive protecting group in organic synthesis, allowing for the controlled release of L-aspartic acid upon exposure to light.

    Biology: Employed in studies of neurotransmitter release and synaptic function, as it can be used to precisely control the release of L-aspartic acid in neuronal cells.

    Medicine: Investigated for its potential in controlled drug delivery systems, particularly for neurological disorders where precise timing and localization of drug release are crucial.

    Industry: Utilized in the development of advanced materials and coatings that respond to light, enabling innovative applications in various fields.

Mechanism of Action

The mechanism of action of α-(DMNB-Caged) L-aspartic acid involves photoactivation. Upon exposure to light, the compound undergoes a photolytic reaction, breaking the ester bond and releasing the active L-aspartic acid. This process allows for precise spatial and temporal control of L-aspartic acid release, making it valuable in research and therapeutic applications. The molecular targets and pathways involved include the activation of L-aspartic acid receptors and subsequent signaling cascades in neuronal cells.

Comparison with Similar Compounds

Similar compounds to α-(DMNB-Caged) L-aspartic acid include other caged compounds such as:

    α-(MNB-Caged) L-glutamic acid: Another photosensitive compound used for controlled release of L-glutamic acid.

    α-(CNB-Caged) L-serine: Used for controlled release of L-serine in biological studies.

    α-(DMNB-Caged) L-glutamic acid: Similar to this compound but releases L-glutamic acid instead.

The uniqueness of this compound lies in its specific application for the controlled release of L-aspartic acid, which is crucial for studies involving this particular amino acid and its role in neurological functions.

Properties

CAS No.

216299-44-4

Molecular Formula

C13H17ClN2O8

Molecular Weight

364.47

Origin of Product

United States

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